Cas no 131-76-0 (Benzofuran-2,3-dicarboxylic acid)

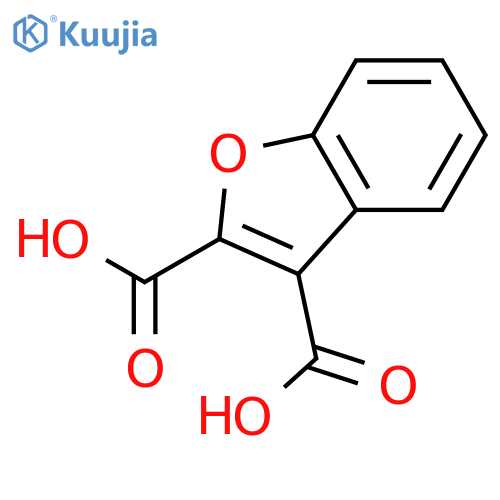

131-76-0 structure

商品名:Benzofuran-2,3-dicarboxylic acid

Benzofuran-2,3-dicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- Benzofuran-2,3-dicarboxylic acid

- 2,3-BENZOFURANDICARBOXYLIC ACID

- 1-Benzofuran-2,3-dicarboxylic acid

- Benzofuran-2,3-dicarbonsaeure

- Benzofuran-dicarbonsaeure-(2.3)

- 1-Benzofuran-2,3-dicarboxylic acid 97%

- Benzo[b]furan-2,3-dicarboxylic acid, 97%

- CS-0337920

- 131-76-0

- DTXSID10343399

- 2,3-Benzofurandicarboxylic acid, 97%

- 2,3-Benzofurandicarboxylicacid

- 1-Benzofuran-2,3-dicarboxylic acid #

- Benzofuran-2,3-dicarboxylicacid

- TS-00366

- AN-829/42535951

- SCHEMBL1520307

- J-006048

- AKOS015908775

- 2,3-benzofurandicarboxylic

-

- MDL: MFCD05863264

- インチ: InChI=1S/C10H6O5/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H,(H,11,12)(H,13,14)

- InChIKey: FAEMVAVNTRSKEZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=C(C(=O)O)O2)C(=O)O

計算された属性

- せいみつぶんしりょう: 206.02200

- どういたいしつりょう: 206.02152329g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.7Ų

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.568

- ゆうかいてん: 255-259 °C(lit.)

- ふってん: 431.1°Cat760mmHg

- フラッシュポイント: 214.5°C

- 屈折率: 1.69

- PSA: 87.74000

- LogP: 1.82920

Benzofuran-2,3-dicarboxylic acid セキュリティ情報

Benzofuran-2,3-dicarboxylic acid 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzofuran-2,3-dicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA40378-100mg |

Benzofuran-2,3-dicarboxylic acid |

131-76-0 | 100mg |

$258.00 | 2024-04-20 | ||

| A2B Chem LLC | AA40378-20mg |

Benzofuran-2,3-dicarboxylic acid |

131-76-0 | 20mg |

$225.00 | 2024-04-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-506408-5 g |

2,3-Benzofurandicarboxylic acid, |

131-76-0 | 5g |

¥4,738.00 | 2023-07-11 | ||

| Chemenu | CM368940-1g |

Benzofuran-2,3-dicarboxylic acid |

131-76-0 | 95%+ | 1g |

$145 | 2024-08-02 | |

| A2B Chem LLC | AA40378-10mg |

Benzofuran-2,3-dicarboxylic acid |

131-76-0 | 10mg |

$218.00 | 2024-04-20 | ||

| A2B Chem LLC | AA40378-250mg |

Benzofuran-2,3-dicarboxylic acid |

131-76-0 | 250mg |

$297.00 | 2024-04-20 | ||

| A2B Chem LLC | AA40378-2g |

Benzofuran-2,3-dicarboxylic acid |

131-76-0 | 2g |

$497.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408590-5g |

Benzofuran-2,3-dicarboxylic acid |

131-76-0 | 95+% | 5g |

¥6048.00 | 2024-08-09 | |

| Chemenu | CM368940-5g |

Benzofuran-2,3-dicarboxylic acid |

131-76-0 | 95%+ | 5g |

$436 | 2024-08-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-506408-5g |

2,3-Benzofurandicarboxylic acid, |

131-76-0 | 5g |

¥4738.00 | 2023-09-05 |

Benzofuran-2,3-dicarboxylic acid 関連文献

-

1. Measurements of heats of combustion by flame calorimetry. Part 5.—Dimethoxymethane, 1,1-dimethoxyethaneG. Pilcher,R. A. Fletcher Trans. Faraday Soc. 1969 65 2326

-

Hatem M. Titi,Israel Goldberg CrystEngComm 2010 12 3914

-

3. 698. Molecular polarisation and molecular interaction. Part IV. The molecular polarisation of diphenylamine in solution in benzene, dioxan, and mixtures of benzene with nitrobenzene, triethylamine, and pyridineJ. W. Smith J. Chem. Soc. 1950 3532

131-76-0 (Benzofuran-2,3-dicarboxylic acid) 関連製品

- 24673-56-1(3-methyl-1-benzofuran-2-carboxylic acid)

- 16820-37-4(3,6-Dimethyl-1-benzofuran-2-carboxylic Acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量